molecular formula C16H17N3O5S B11018657 Methyl 2-({[1-(furan-2-ylmethyl)-5-oxopyrrolidin-3-yl]carbonyl}amino)-4-methyl-1,3-thiazole-5-carboxylate

Methyl 2-({[1-(furan-2-ylmethyl)-5-oxopyrrolidin-3-yl]carbonyl}amino)-4-methyl-1,3-thiazole-5-carboxylate

Cat. No.: B11018657
M. Wt: 363.4 g/mol
InChI Key: WYROSIXFUBRKHC-UHFFFAOYSA-N
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Description

Methyl 2-({[1-(furan-2-ylmethyl)-5-oxopyrrolidin-3-yl]carbonyl}amino)-4-methyl-1,3-thiazole-5-carboxylate is a complex organic compound that features a unique combination of furan, pyrrolidinone, and thiazole moieties

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 2-({[1-(furan-2-ylmethyl)-5-oxopyrrolidin-3-yl]carbonyl}amino)-4-methyl-1,3-thiazole-5-carboxylate typically involves multi-step organic reactions. One common route includes the following steps:

    Formation of the Pyrrolidinone Moiety: This can be achieved by reacting a suitable amine with a furan-2-carboxylic acid derivative under acidic conditions.

    Thiazole Ring Construction: The thiazole ring can be synthesized by cyclization reactions involving thioamides and α-haloketones.

    Coupling Reactions: The final step involves coupling the pyrrolidinone and thiazole moieties using carbodiimide coupling agents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a base.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors to enhance reaction efficiency and yield, as well as the implementation of green chemistry principles to minimize waste and environmental impact.

Chemical Reactions Analysis

Types of Reactions

Methyl 2-({[1-(furan-2-ylmethyl)-5-oxopyrrolidin-3-yl]carbonyl}amino)-4-methyl-1,3-thiazole-5-carboxylate can undergo various chemical reactions, including:

    Oxidation: The furan ring can be oxidized to form furanones.

    Reduction: The carbonyl groups in the pyrrolidinone and thiazole rings can be reduced to alcohols.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the thiazole ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are typically used.

    Substitution: Nucleophiles like amines and thiols can be used under basic conditions.

Major Products

    Oxidation: Furanones and carboxylic acids.

    Reduction: Alcohols and amines.

    Substitution: Various substituted thiazole derivatives.

Scientific Research Applications

Methyl 2-({[1-(furan-2-ylmethyl)-5-oxopyrrolidin-3-yl]carbonyl}amino)-4-methyl-1,3-thiazole-5-carboxylate has several scientific research applications:

    Medicinal Chemistry: It is investigated for its potential as an anti-inflammatory and anticancer agent due to its ability to interact with specific biological targets.

    Materials Science: The compound’s unique structure makes it a candidate for the development of novel materials with specific electronic and optical properties.

    Biological Studies: It is used in studies to understand the interaction of complex organic molecules with biological systems.

Mechanism of Action

The mechanism of action of Methyl 2-({[1-(furan-2-ylmethyl)-5-oxopyrrolidin-3-yl]carbonyl}amino)-4-methyl-1,3-thiazole-5-carboxylate involves its interaction with specific molecular targets. The furan and thiazole rings can interact with enzymes and receptors, modulating their activity. The compound may inhibit certain enzymes by binding to their active sites, thereby blocking substrate access and reducing enzyme activity.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

The uniqueness of This compound lies in its combined structural features, which provide a distinct set of chemical and biological properties not commonly found in simpler analogs. This makes it a valuable compound for research and potential therapeutic applications.

Biological Activity

Methyl 2-({[1-(furan-2-ylmethyl)-5-oxopyrrolidin-3-yl]carbonyl}amino)-4-methyl-1,3-thiazole-5-carboxylate is a complex organic compound with a unique structure that suggests potential for various biological activities. This article provides a detailed examination of its biological activity, synthesis, and potential therapeutic applications, supported by relevant research findings and data tables.

Chemical Structure and Properties

The compound features several significant structural components:

  • Thiazole Ring : A five-membered ring containing sulfur and nitrogen, known for its diverse biological activities.
  • Furan Moiety : A five-membered aromatic ring contributing to the compound's reactivity and interaction with biological targets.
  • Pyrrolidine Derivative : This cyclic amine enhances the compound's pharmacological properties.

Molecular Formula

C16H17N3O5S\text{C}_{16}\text{H}_{17}\text{N}_{3}\text{O}_{5}\text{S}

Molecular Weight

Molecular Weight=363.4g mol\text{Molecular Weight}=363.4\,\text{g mol}

Biological Activities

Research indicates that compounds with similar structural features exhibit a range of biological activities. The following sections summarize the key findings related to the biological activity of this compound.

Anticancer Activity

Several studies have highlighted the anticancer potential of thiazole-containing compounds. For instance, thiazole derivatives have been shown to possess significant cytotoxic effects against various cancer cell lines. The structure–activity relationship (SAR) analysis suggests that modifications on the thiazole ring can enhance anticancer activity.

CompoundIC50 (µM)Cell Line
Compound A1.61 ± 1.92Jurkat Cells
Compound B1.98 ± 1.22A-431 Cells

These results indicate that this compound may exhibit similar or enhanced activity due to its unique structural features.

Antimicrobial Activity

Compounds similar to this compound have also demonstrated antimicrobial properties. The presence of the thiazole ring is crucial for this activity, as seen in various studies where thiazole derivatives showed effectiveness against both Gram-positive and Gram-negative bacteria.

Antioxidant Activity

Furan-containing compounds are known for their antioxidant properties. The integration of a furan moiety in this compound may confer protective effects against oxidative stress, which is linked to various diseases including cancer and neurodegenerative disorders.

The synthesis of this compound involves several steps, typically starting from simpler precursors through multi-step reactions involving condensation and cyclization processes.

Case Study 1: Anticancer Activity in Vivo

A recent study evaluated the anticancer efficacy of a structurally related thiazole derivative in tumor-bearing mice. The results indicated a significant reduction in tumor size compared to control groups, suggesting that compounds with similar structures could be developed into effective anticancer agents.

Case Study 2: Antimicrobial Efficacy

Another study focused on the antimicrobial properties of thiazole derivatives against Staphylococcus aureus and Escherichia coli. The findings revealed that these compounds exhibited potent antibacterial effects, supporting further investigation into Methyl 2-(...) as a potential antimicrobial agent.

Properties

Molecular Formula

C16H17N3O5S

Molecular Weight

363.4 g/mol

IUPAC Name

methyl 2-[[1-(furan-2-ylmethyl)-5-oxopyrrolidine-3-carbonyl]amino]-4-methyl-1,3-thiazole-5-carboxylate

InChI

InChI=1S/C16H17N3O5S/c1-9-13(15(22)23-2)25-16(17-9)18-14(21)10-6-12(20)19(7-10)8-11-4-3-5-24-11/h3-5,10H,6-8H2,1-2H3,(H,17,18,21)

InChI Key

WYROSIXFUBRKHC-UHFFFAOYSA-N

Canonical SMILES

CC1=C(SC(=N1)NC(=O)C2CC(=O)N(C2)CC3=CC=CO3)C(=O)OC

Origin of Product

United States

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